molecular formula C8H8O3 B1294965 4-Hydroxy-2-methylbenzoic acid CAS No. 578-39-2

4-Hydroxy-2-methylbenzoic acid

Cat. No. B1294965
Key on ui cas rn: 578-39-2
M. Wt: 152.15 g/mol
InChI Key: BBMFSGOFUHEVNP-UHFFFAOYSA-N
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Patent
US06646010B2

Procedure details

A 100 mL round bottom flask equipped with magnetic stir bar was charged with 5.7 g methyl 2-methyl-4-trimethylsilyloxybenzoate and 2.0 g LiOH in 40 mL methanol and 10 mL water. After 2 hours at reflux the reaction was poured into 10 mL concentrated HCl and then 100 g ice. Extraction with ethyl acetate followed by concentration in vacuo gave a crude solid (70:30) product:starting material. Flash Chromatography using 50-50 ethyl acetate/hexanes as an eluent gave 1.15 g 2-methyl-4-hydroxybenzoic acid, m/e=193(M+H).
Name
methyl 2-methyl-4-trimethylsilyloxybenzoate
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([O:12][Si](C)(C)C)[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[Li+].[OH-].Cl>CO.O>[CH3:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
methyl 2-methyl-4-trimethylsilyloxybenzoate
Quantity
5.7 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC(=C1)O[Si](C)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Four
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL round bottom flask equipped with magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours at reflux the reaction
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a crude solid (70:30) product

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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